molecular formula C7H2F6O2 B3043334 2,6-bis(trifluoromethyl)-4H-pyran-4-one CAS No. 847947-33-5

2,6-bis(trifluoromethyl)-4H-pyran-4-one

Cat. No. B3043334
CAS RN: 847947-33-5
M. Wt: 232.08 g/mol
InChI Key: PZJUNGWKZOMUKS-UHFFFAOYSA-N
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Description

2,6-bis(trifluoromethyl)-4H-pyran-4-one, also known as DFB or difluoroboron β-diketonate, is a fluorophore commonly used in scientific research due to its unique properties. This compound is highly fluorescent and can be easily synthesized, making it a popular choice for a wide range of applications.

Scientific Research Applications

Synthesis and Applications in Organic Light-Emitting Diodes

2,6-bis(trifluoromethyl)-4H-pyran-4-one serves as a key intermediate in the synthesis of novel compounds with bis-DCM-type skeletons, which have potential applications in organic light-emitting diodes (OLEDs). These compounds are synthesized using a method involving 4-(dialkylamino)benzaldehyde and 2,6-dimethyl-4H-pyran-4-one, further reacting with malononitrile. The absorption spectra of these compounds show significant π-π* transitions, indicating their potential in light-emitting applications (Teimuri‐Mofrad et al., 2018).

Development of Novel Red-Emitting Polymers

2,6-bis(trifluoromethyl)-4H-pyran-4-one derivatives are used in the development of novel red-emitting polymers for electroluminescent devices. By manipulating the electron-donating abilities of the aromatic donor groups in these derivatives, researchers have achieved red-shifted emission spectra, which are crucial for creating specific color outputs in OLEDs (Jung et al., 2001).

Contribution to Novel Photophysical Properties

The compound also plays a role in synthesizing copolymers with varying polarities, leading to significant changes in absorption and fluorescence properties. These properties are crucial in the development of materials for optical applications, such as sensors and light-emitting devices (Kwak et al., 2009).

Synthesis of Functionalized Salicylates and Phenols

2,6-bis(trifluoromethyl)-4H-pyran-4-one is involved in the TiCl(4)-mediated cyclocondensation process to produce functionalized 4-methoxy-6-(trifluoromethyl)salicylates and 3-methoxy-5-(trifluoromethyl)phenols. These compounds have potential applications in various fields, including pharmaceuticals and materials science (Bunescu et al., 2009).

Application in Heterogeneous Catalysis

The compound is also significant in the field of heterogeneous catalysis, particularly in facilitating the green synthesis of highly functionalized 4H-pyran, 4H-thiopyran, and 1,4-dihydropyridine derivatives. This represents an eco-friendly method with high yield and purity, offering a sustainable approach to chemical synthesis (Bodaghifard et al., 2017).

Synthesis of Pyran-Based Charge Transfer Dye

A pyran-based CTD monomer was synthesized using 2,6-bis(trifluoromethyl)-4H-pyran-4-one, leading to copolymers with distinct absorption and fluorescence properties. These materials have potential applications in optoelectronics and sensory devices due to their unique photophysical characteristics (Kim et al., 2009).

properties

IUPAC Name

2,6-bis(trifluoromethyl)pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F6O2/c8-6(9,10)4-1-3(14)2-5(15-4)7(11,12)13/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZJUNGWKZOMUKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=CC1=O)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401280843
Record name 2,6-Bis(trifluoromethyl)-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401280843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-bis(trifluoromethyl)-4H-pyran-4-one

CAS RN

847947-33-5
Record name 2,6-Bis(trifluoromethyl)-4H-pyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=847947-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Bis(trifluoromethyl)-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401280843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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